molecular formula C9H5ClF3N B1309722 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile CAS No. 22902-82-5

2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile

Cat. No. B1309722
CAS RN: 22902-82-5
M. Wt: 219.59 g/mol
InChI Key: VHHNQKBCGYUWAM-UHFFFAOYSA-N
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Patent
US07259183B2

Procedure details

3.188 g of crude (4-chloro-3-trifluoromethyl-phenyl)-acetonitrile (14.5 mmol) were dissolved in 25 ml THF and cooled down to 0° C. under nitrogen. 76 ml of a 1M borane-THF complex solution in THF (76 mmol) were then added dropwise over 20 min by keeping the temperature between 0 to 2° C. After addition the reaction mixture was stirred at rt for additional 45 min, and refluxed for 17 h. The reaction mixture was then cooled down to 0° C. and treated between 2 and 5° C. with 18 ml methanol over a period of 45 min. After 1 h refluxing the reaction mixture was concentrated, the residue dissolved in DCM and the amine extracted twice with 1N aqueous HCl. The combined aqueous phases were then treated with concentrated NaOH to adjust the pH to 12, and then extracted twice with DCM. The combined organic phases were then washed with water, dried over magnesium sulfate, filtered and concentrated in vacuo leading to 1.54 g colorless oil. This was dissolved in 50 ml diethylether, treated with 4 ml 2.6N HCl in diethylether, stirred at rt for additional 30 min, filtered and dried under high vacuo, leading to 1.52 g white solid (40%). MS (ISP) 224.1 (M+H)+.
Quantity
3.188 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
76 mmol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12].CO>C1COCC1>[ClH:1].[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][NH2:10])=[CH:4][C:3]=1[C:11]([F:12])([F:13])[F:14] |f:3.4|

Inputs

Step One
Name
Quantity
3.188 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)CC#N)C(F)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
76 mmol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at rt for additional 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
between 0 to 2° C
ADDITION
Type
ADDITION
Details
After addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 17 h
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled down to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
After 1 h refluxing the reaction mixture
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in DCM
EXTRACTION
Type
EXTRACTION
Details
the amine extracted twice with 1N aqueous HCl
ADDITION
Type
ADDITION
Details
The combined aqueous phases were then treated with concentrated NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted twice with DCM
WASH
Type
WASH
Details
The combined organic phases were then washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
This was dissolved in 50 ml diethylether
ADDITION
Type
ADDITION
Details
treated with 4 ml 2.6N HCl in diethylether
STIRRING
Type
STIRRING
Details
stirred at rt for additional 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under high vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
Cl.ClC1=C(C=C(C=C1)CCN)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.